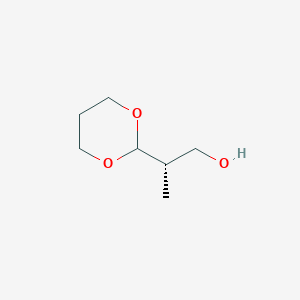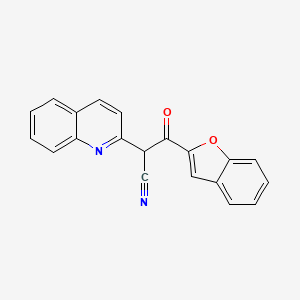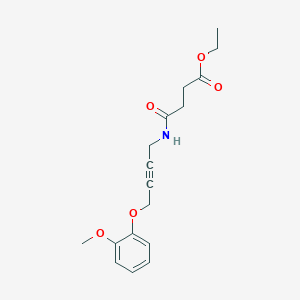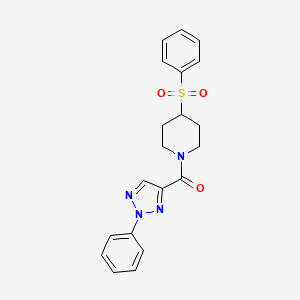
(2S)-2-(1,3-Dioxan-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(1,3-Dioxan-2-yl)propan-1-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly used in the synthesis of various drugs and pharmaceuticals. In
Scientific Research Applications
((2S)-2-(1,3-Dioxan-2-yl)propan-1-ol)-2-(1,3-Dioxan-2-yl)propan-1-ol has been widely used in scientific research due to its potential applications in various fields. One of the primary applications of this compound is in the synthesis of pharmaceuticals and drugs. It is commonly used as a precursor in the synthesis of various drugs such as antihistamines, antitumor agents, and antiviral agents.
Mechanism of Action
The mechanism of action of ((2S)-2-(1,3-Dioxan-2-yl)propan-1-ol)-2-(1,3-Dioxan-2-yl)propan-1-ol is not fully understood. However, it is believed that this compound acts as a nucleophile and reacts with electrophiles to form covalent bonds. This mechanism of action is similar to other nucleophilic compounds such as thiols and amines.
Biochemical and Physiological Effects
((2S)-2-(1,3-Dioxan-2-yl)propan-1-ol)-2-(1,3-Dioxan-2-yl)propan-1-ol has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, antifungal, and antibacterial properties. Additionally, this compound has been shown to have potential anticancer properties.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using ((2S)-2-(1,3-Dioxan-2-yl)propan-1-ol)-2-(1,3-Dioxan-2-yl)propan-1-ol in lab experiments is its high purity and stability. This compound is readily available and can be easily synthesized in large quantities. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and to use appropriate safety precautions in lab experiments.
Future Directions
There are several future directions for the research and development of ((2S)-2-(1,3-Dioxan-2-yl)propan-1-ol)-2-(1,3-Dioxan-2-yl)propan-1-ol. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields such as drug development and cancer research. Finally, there is a need for further investigation into the potential toxicity of ((2S)-2-(1,3-Dioxan-2-yl)propan-1-ol)-2-(1,3-Dioxan-2-yl)propan-1-ol and the development of appropriate safety protocols for its use in lab experiments.
Conclusion
In conclusion, ((2S)-2-(1,3-Dioxan-2-yl)propan-1-ol)-2-(1,3-Dioxan-2-yl)propan-1-ol is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly used in the synthesis of pharmaceuticals and drugs and has been shown to have various biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
The synthesis of ((2S)-2-(1,3-Dioxan-2-yl)propan-1-ol)-2-(1,3-Dioxan-2-yl)propan-1-ol involves the reaction of 2,3-epoxypropanol with formaldehyde in the presence of a catalyst. The resulting product is then subjected to a reduction process to yield ((2S)-2-(1,3-Dioxan-2-yl)propan-1-ol)-2-(1,3-Dioxan-2-yl)propan-1-ol. This synthesis method has been extensively studied and optimized to improve the yield and purity of the final product.
properties
IUPAC Name |
(2S)-2-(1,3-dioxan-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-6(5-8)7-9-3-2-4-10-7/h6-8H,2-5H2,1H3/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWADQXDAMPEIB-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1OCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1OCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(1,3-Dioxan-2-yl)propan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-chloro-2-methoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2413550.png)

![N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2413556.png)

![(2E)-2-[(5-phenylfuran-2-yl)methylidene]hydrazinecarbothioamide](/img/structure/B2413558.png)


![N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2413565.png)
![N-[3-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2413566.png)
![3-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2413567.png)


